![molecular formula C13H13F3O2 B2401050 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid CAS No. 878217-65-3](/img/structure/B2401050.png)
1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid is a carboxylic acid used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C7H9F3O2 . The InChI code is 1S/C13H13F3O2/c14-13(15,16)10-5-3-4-9(8-10)12(11(17)18)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,17,18) .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I found. It’s primarily used as a pharmaceutical intermediate .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 182.14 g/mol . It’s insoluble in water .
Scientific Research Applications
Isostere for Carboxylic Acid Functional Group
1-[3-(Trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid and related cyclopentane-1,3-diones have been studied as novel isosteres for the carboxylic acid functional group. These compounds exhibit pK(a) values typically in the range of carboxylic acids and have been shown to effectively substitute for the carboxylic acid functional group in drug design, particularly in the development of thromboxane A2 prostanoid (TP) receptor antagonists (Ballatore et al., 2011).
Bifunctional Cyclic Trifluoromethyl Building Blocks
The compound and its esters serve as promising new trifluoromethylated cyclic building blocks. These have been synthesized from commercially available trifluoropropanoic acid or its methyl ester and utilized as platforms for various difunctional trifluoromethylcyclopentane derivatives (Grellepois et al., 2012).
Bio-isostere of Carboxylic Acid
Research on cyclopentane-1,2-diones, closely related to this compound, indicates potential as bio-isosteres of the carboxylic acid functional group. These derivatives have been evaluated as TP receptor antagonists, showing potency comparable to their parent carboxylic acids (Ballatore et al., 2014).
Synthesis and Application in Fluorous Chemistry
An efficient protocol for the synthesis of β,β-difluorinated 1-amino-1-cyclopentane carboxylic acid derivatives, closely related to the subject compound, was developed. This methodology applies to fluorous synthesis, indicating potential utility in fluorous chemistry (Fustero et al., 2008, 2009).
Carboxylation of Linear and Cyclic Alkanes
Studies involving carboxylation of cyclic alkanes, like cyclopentane, to carboxylic acids under mild conditions, can be relevant to understanding the chemical behavior and synthesis pathways of this compound (Reis et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-5-3-4-9(8-10)12(11(17)18)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXSIMKSSZHHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)
![N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2400971.png)

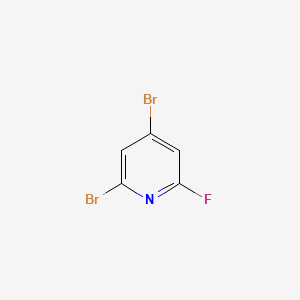
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2400977.png)
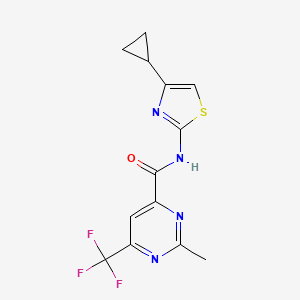

![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)
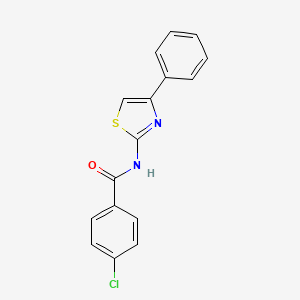
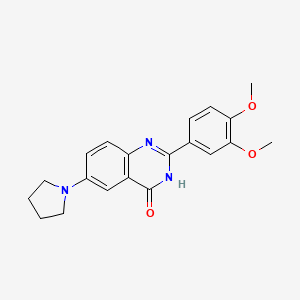
![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2400983.png)
![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)
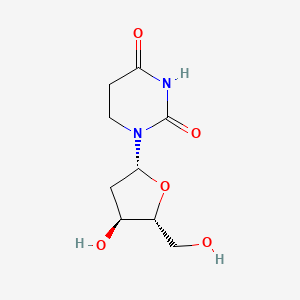
![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)